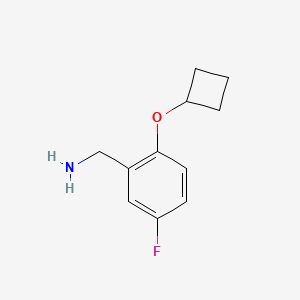

(2-Cyclobutoxy-5-fluorophenyl)methanamine

Description

Structural Significance of the Cyclobutoxy Moiety in Molecular Design

In medicinal chemistry, the cyclobutoxy moiety is often introduced to explore new chemical space and to act as a bioisostere for other functional groups. Its three-dimensional nature allows it to fit into specific hydrophobic pockets of proteins, establishing favorable van der Waals contacts that can enhance binding affinity. nih.gov For instance, the cyclobutyl ring can occupy hydrophobic subpockets in protein active sites, contributing to the potency of a drug candidate. nih.gov Furthermore, the incorporation of a strained ring system can influence the physicochemical properties of a molecule, such as its solubility and metabolic stability.

Relevance of Fluorinated Aromatic Scaffolds in Modern Chemical Research

The introduction of fluorine atoms into aromatic systems is a widely used strategy in modern chemical research, particularly in the development of pharmaceuticals and agrochemicals. rsc.org Fluorine's high electronegativity and small size can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability without significantly increasing its steric bulk. rsc.org

The Methanamine Functionality as a Versatile Chemical Handle

The methanamine group (-CH₂NH₂), also known as a benzylamine (B48309) when attached to a phenyl ring, is a fundamental functional group in organic synthesis. It serves as a versatile chemical handle due to the nucleophilic nature of the primary amine. wikipedia.org This reactivity allows it to participate in a wide array of chemical transformations, making it a crucial building block for the construction of more complex molecular architectures. wikipedia.orgyoutube.com

As a primary amine, the methanamine moiety is a good nucleophile and a weak base. wikipedia.org It readily reacts with a variety of electrophiles to form amides, sulfonamides, ureas, and other functional groups. Some common reactions involving this functionality include:

Acylation with acid chlorides or anhydrides to form amides.

Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation to form secondary or tertiary amines.

Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to amines (reductive amination).

Reaction with isocyanates to produce ureas.

This wide range of accessible reactions makes the methanamine group an invaluable starting point for synthesizing libraries of compounds for drug discovery and other applications.

Overview of (2-Cyclobutoxy-5-fluorophenyl)methanamine as a Key Synthetic Intermediate

This compound emerges as a key synthetic intermediate by combining the advantageous properties of its constituent parts. The molecule provides a scaffold that is pre-functionalized with features desirable in many modern chemical compounds, particularly in the pharmaceutical sector.

The fluorinated phenyl ring offers a metabolically stable core with specific electronic properties. The cyclobutoxy group provides a three-dimensional structural element that can be used to probe steric and hydrophobic interactions in target binding sites. Finally, the methanamine group acts as a point of attachment for further chemical elaboration. nih.gov This compound is a valuable building block for creating novel molecules targeting a range of biological systems, such as central nervous system receptors. nih.gov The synthesis of derivatives from this intermediate allows for systematic structure-activity relationship (SAR) studies, where the impact of modifications on biological activity can be assessed.

Data Tables

Table 1: Properties of Key Functional Groups

| Functional Group | Key Structural Feature | Significance in Molecular Design |

|---|---|---|

| Cyclobutoxy | Puckered four-membered ring | Provides 3D structure, explores hydrophobic pockets, acts as a bioisostere. nih.gov |

| Fluorinated Phenyl | Phenyl ring with one or more fluorine atoms | Enhances metabolic stability, modulates electronic properties, improves binding affinity. rsc.orgresearchgate.net |

| Methanamine | Primary amine attached to a methylene (B1212753) bridge | Versatile nucleophilic handle for a wide range of chemical reactions. wikipedia.org |

Table 2: Representative Reactions of the Methanamine Handle

| Reagent Type | Product Functional Group | Reaction Name |

|---|---|---|

| Acid Chloride (R-COCl) | Amide | Acylation |

| Aldehyde (R-CHO) then reducing agent | Secondary Amine | Reductive Amination |

| Isocyanate (R-NCO) | Urea | Addition |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

(2-cyclobutyloxy-5-fluorophenyl)methanamine |

InChI |

InChI=1S/C11H14FNO/c12-9-4-5-11(8(6-9)7-13)14-10-2-1-3-10/h4-6,10H,1-3,7,13H2 |

InChI Key |

NCIJQBGIPVTJHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=C2)F)CN |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Disconnections for 2 Cyclobutoxy 5 Fluorophenyl Methanamine

Disconnection of the Carbon-Nitrogen Bond of the Methanamine Group

The most logical initial disconnection is that of the carbon-nitrogen bond in the benzylic amine. This disconnection points to several well-established forward-synthesis transformations.

From a Benzyl (B1604629) Halide: Disconnecting the C-N bond reveals a (2-cyclobutoxy-5-fluorophenyl)methyl halide (a benzyl halide) as a key intermediate or "synthon." This electrophile can be converted to the target amine through various methods, including direct animation with ammonia (B1221849), or more controlled methods like the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis) or reaction with sodium azide (B81097) followed by reduction.

From a Benzaldehyde (B42025): An alternative disconnection leads to 2-cyclobutoxy-5-fluorobenzaldehyde. This aldehyde can be converted to the amine via reductive amination. This process involves forming an imine with ammonia, which is then reduced in situ using reagents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

From a Benzonitrile: A third pathway involves disconnecting the amine and its adjacent methylene (B1212753) carbon, leading back to 2-cyclobutoxy-5-fluorobenzonitrile. The nitrile group can be reduced to the primary amine using strong reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation.

Table 1: Retrosynthetic Disconnections for the Methanamine Group

| Disconnection Strategy | Key Intermediate (Synthon) | Required Forward Reaction |

|---|---|---|

| C-N Bond | (2-Cyclobutoxy-5-fluorophenyl)methyl halide | Nucleophilic Substitution (e.g., Gabriel Synthesis, Azide Reduction) |

| C-N Bond | 2-Cyclobutoxy-5-fluorobenzaldehyde | Reductive Amination |

Strategies for the Formation of the Cyclobutoxy Ether Linkage

The formation of the aryl cyclobutyl ether is a critical step in the synthesis. The most common approach for creating such a linkage is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.org

Two primary disconnections of the ether bond are possible:

Route A: Disconnection between the cyclobutyl carbon and the ether oxygen. This suggests a reaction between a 2-substituted-4-fluorophenol and a cyclobutyl electrophile (e.g., cyclobutyl bromide or tosylate).

Route B: Disconnection between the aryl carbon and the ether oxygen. This implies a reaction between cyclobutanol (B46151) (as its alkoxide) and a 2-halo-5-fluorophenyl derivative.

Given that the Williamson ether synthesis is an S_N2 reaction, it is most efficient with unhindered primary alkyl halides. masterorganicchemistry.com Route A involves a secondary alkyl halide (cyclobutyl bromide), which can undergo a competing E2 elimination reaction, especially in the presence of a strong base needed to deprotonate the phenol (B47542). Therefore, Route B, which would likely involve a nucleophilic aromatic substitution (S_NAr) on an activated fluorinated benzene (B151609) ring, or a metal-catalyzed coupling, might be considered. However, S_NAr typically requires strong electron-withdrawing groups ortho or para to the leaving group.

Modern cross-coupling reactions offer powerful alternatives. The Buchwald-Hartwig and Chan-Lam C-O cross-coupling reactions can form aryl ethers from phenols and alcohols, often under milder conditions than the classical Williamson synthesis and with greater functional group tolerance. nih.gov Another novel approach involves reagents like PhenoFluor, which can directly couple phenols and alcohols. nih.gov

Table 2: Comparison of Ether Formation Strategies

| Method | Reactants | Advantages | Potential Disadvantages |

|---|---|---|---|

| Williamson (Route A) | Phenoxide + Cyclobutyl Halide | Simple, common reagents. | Competition from E2 elimination due to secondary halide. masterorganicchemistry.com |

| Williamson (Route B) | Cyclobutoxide + Aryl Halide | Avoids secondary alkyl halide. | S_NAr requires specific activation of the aryl ring. |

Planning for Regioselective Functionalization of the Fluorophenyl Ring

The substitution pattern of the target molecule requires careful planning. The final arrangement is a 1,2,5-trisubstituted ring. The sequence in which the substituents are introduced is critical for controlling the regiochemistry.

A plausible synthetic sequence could begin with a commercially available difunctionalized benzene, such as 4-fluorophenol (B42351) .

Etherification: The first step would be the formation of the cyclobutoxy ether via alkylation of 4-fluorophenol with a cyclobutyl halide or tosylate. This establishes the 1-cyclobutoxy-4-fluoro arrangement. The ether group is a strong ortho-, para-director.

Introduction of the Third Substituent: The next step would be to introduce the methanamine precursor at the position ortho to the cyclobutoxy group. Both the ether and the fluorine atom are ortho-, para-directing groups. The powerful ortho-directing nature of the ether group, combined with potential steric hindrance from the cyclobutyl ring, would likely favor functionalization at the C2 position. Reactions like ortho-formylation (e.g., Vilsmeier-Haack or Duff reaction) or Friedel-Crafts acylation followed by reduction could install the required carbon framework. The regioselectivity of such reactions on substituted fluorobenzenes is a known challenge and often requires careful optimization of reaction conditions. nih.govnih.gov

An alternative approach could involve starting with a molecule where the regiochemistry is already set, such as 2-bromo-5-fluorophenol, and then building the other functionalities from that scaffold.

Consideration of Chiral Precursors for Stereocontrol (if applicable to the cyclobutane (B1203170) ring)

The named compound, (2-Cyclobutoxy-5-fluorophenyl)methanamine, is achiral. However, in pharmaceutical development, chiral analogues are often synthesized to investigate stereospecific interactions with biological targets. Should a chiral version of the cyclobutane ring be desired, the synthesis would need to incorporate stereocontrol.

This can be achieved by using enantiomerically pure cyclobutane precursors. rsc.org Several strategies exist for accessing such chiral synthons:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as (-)-α-pinene, which can be chemically manipulated to produce various polyfunctionalized chiral cyclobutane derivatives. acs.org

Asymmetric Catalysis: Employing catalytic methods to create the chiral cyclobutane core. This includes asymmetric [2+2] cycloadditions, which can be induced by visible light with a photosensitizer and a chiral catalyst. chemistryviews.org Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes is another powerful method for generating chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org

These advanced methods allow for the precise construction of cyclobutane rings with specific stereochemistry, which could then be incorporated into the main synthetic sequence, for example, by using a chiral cyclobutanol or cyclobutyl halide in the ether formation step. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of 2 Cyclobutoxy 5 Fluorophenyl Methanamine

Reactions at the Primary Amine Group

The primary amine group in (2-Cyclobutoxy-5-fluorophenyl)methanamine is a versatile functional handle for a multitude of chemical reactions, including acylation, sulfonylation, alkylation, and the formation of imines, amides, and ureas.

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes nucleophilic attack on acylating and sulfonylating agents.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding N-substituted amides. The reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uksavemyexams.comchemguide.co.ukchemistrystudent.comlibretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of the amide.

General Acylation Reaction

This compound + R-COCl → N-((2-Cyclobutoxy-5-fluorophenyl)methyl)acetamide (where R=CH₃)

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. researchgate.netcbijournal.comresearchgate.net The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamides are often stable, crystalline solids. The use of various bases like pyridine, triethylamine, or even inorganic bases like sodium carbonate can be employed to facilitate these reactions. cbijournal.com

General Sulfonylation Reaction

This compound + R-SO₂Cl → N-((2-Cyclobutoxy-5-fluorophenyl)methyl)alkanesulfonamide

| Reagent Type | Example Reagent | Product Type |

| Acyl Chloride | Acetyl chloride | N-substituted amide |

| Acid Anhydride (B1165640) | Acetic anhydride | N-substituted amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

Alkylation and Reductive Amination for Secondary/Tertiary Amines

The primary amine can be converted to secondary or tertiary amines through alkylation or reductive amination.

Alkylation: Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. researchgate.net However, under controlled conditions, mono-alkylation can be achieved. The reaction involves the nucleophilic attack of the amine on the alkyl halide.

Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. nih.govwikipedia.orgfrontiersin.orgmasterorganicchemistry.comchemistrysteps.com This one-pot reaction involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding amine using a suitable reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com This method avoids the issue of over-alkylation.

General Reductive Amination Reaction

This compound + R'-CHO → Secondary Amine (after reduction)

| Method | Reagents | Product | Key Features |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary/Tertiary Amine | Can lead to over-alkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled, high-yield synthesis |

Formation of Imines, Amides, and Ureas

Imines: The primary amine of this compound can condense with aldehydes or ketones to form imines (Schiff bases). ambeed.comyoutube.comorganic-chemistry.orgyoutube.commasterorganicchemistry.com This reaction is typically carried out under mildly acidic conditions and is reversible. The removal of water from the reaction mixture can drive the equilibrium towards the formation of the imine.

Amides: As discussed in section 4.1.1, amides are readily formed through acylation reactions.

Ureas: The formation of ureas can be achieved by reacting the primary amine with an isocyanate. nih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgacs.org This reaction is generally rapid and high-yielding. Alternatively, ureas can be synthesized through reactions with phosgene (B1210022) or its equivalents, although this approach involves highly toxic reagents. wikipedia.org A more modern and safer approach involves the use of carbon dioxide in the presence of a coupling agent. acs.org

General Urea Formation Reaction

This compound + R-NCO → Substituted Urea

Transformations Involving the Cyclobutoxy Ether Linkage

The cyclobutoxy ether linkage in this compound is generally stable but can undergo cleavage under specific conditions. The strained cyclobutane (B1203170) ring also presents the potential for rearrangement reactions.

Ether Cleavage Reactions

The cleavage of the ether bond in aryl alkyl ethers typically requires strong acidic conditions, often with hydrohalic acids like HBr or HI. wikipedia.orgucalgary.calibretexts.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, cleavage would likely yield 2-(aminomethyl)-4-fluorophenol (B1373895) and a cyclobutyl halide. The cleavage of the C-O bond can occur via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the potential carbocation intermediate. wikipedia.orglibretexts.org Given the benzylic nature of one of the carbons attached to the ether oxygen, an Sₙ1-type cleavage might be favored under certain conditions. The presence of the fluorine atom can influence the reaction rate and regioselectivity. researchgate.netbeilstein-journals.orgd-nb.infonih.govnih.gov

Potential for Cyclobutane Ring Expansion or Contraction

Cyclobutane rings are known to undergo rearrangement reactions, such as ring expansion or contraction, particularly when a carbocation is formed on or adjacent to the ring. pharmaguideline.comstackexchange.comnumberanalytics.comacs.org For instance, if a reaction condition leads to the formation of a carbocation at the benzylic position, rearrangement of the cyclobutane ring to a more stable cyclopentyl system could potentially occur. Such rearrangements are often driven by the relief of ring strain. However, specific studies on this compound would be required to confirm the feasibility and conditions for such transformations.

| Transformation | Reagents/Conditions | Potential Products |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | 2-(aminomethyl)-4-fluorophenol, Cyclobutyl halide |

| Ring Rearrangement | Conditions favoring carbocation formation | Products with expanded or contracted cycloalkane rings |

Reactivity of the Fluorinated Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic effects of three distinct substituents: the cyclobutoxy group, the fluorine atom, and the aminomethyl group. The interplay of their inductive and resonance effects dictates the electron density of the ring and the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Reactivity Profile

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The success and orientation of these reactions on the this compound ring are determined by the combined influence of its substituents.

The cyclobutoxy group, an alkoxy substituent, is generally considered an activating group due to the +R (resonance) effect of the oxygen lone pairs, which donate electron density to the aromatic π-system. This effect outweighs its -I (inductive) effect. As an ortho-, para-director, it would favor substitution at positions 4 and 6.

The fluorine atom, a halogen, exhibits a dual role. It is deactivating due to its strong -I effect, withdrawing electron density from the ring and making it less nucleophilic. numberanalytics.com However, like other halogens, it acts as an ortho-, para-director because of its +R effect, where its lone pairs can be donated to the ring.

The aminomethyl group (-CH₂NH₂) is activating. While the nitrogen is not directly attached to the ring, the amino group can be protonated under the acidic conditions often used for EAS, forming an ammonium salt (-CH₂NH₃⁺). This would transform it into a strongly deactivating, meta-directing group due to its powerful -I effect.

Table 1: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OC₄H₇ (Cyclobutoxy) | -I (Weakly deactivating) | +R (Strongly activating) | Activating | Ortho, Para |

| -F (Fluoro) | -I (Strongly deactivating) | +R (Weakly activating) | Deactivating | Ortho, Para |

| -CH₂NH₂ (Aminomethyl) | -I (Weakly deactivating) | None | Weakly Activating | Ortho, Para |

| -CH₂NH₃⁺ (Protonated Aminomethyl) | -I (Strongly deactivating) | None | Strongly Deactivating | Meta |

This table presents a qualitative prediction of the electronic effects of the substituents on the aromatic ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.comyoutube.comyoutube.comchemguide.co.uk The conditions for these reactions would need to be carefully optimized to account for the mixed directing effects and the potential for side reactions, such as oxidation of the aminomethyl group.

Nucleophilic Aromatic Substitution (SNAr) at Activated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for fluoroaromatic compounds. mdpi.comresearchgate.net The fluorine atom, being highly electronegative, can act as a good leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. youtube.com

In this compound, the fluorine atom is present on the ring. For an SNAr reaction to occur, the ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. The cyclobutoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Conversely, if the aminomethyl group is protonated to -CH₂NH₃⁺, its strong electron-withdrawing nature would activate the ring, particularly the positions ortho and para to it.

The fluorine atom is para to the aminomethyl group. Therefore, under acidic conditions that protonate the amine, the ring becomes activated towards SNAr at the position of the fluorine atom. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the fluoride (B91410) ion. youtube.com

Table 2: Feasibility of Nucleophilic Aromatic Substitution (SNAr)

| Position of Attack | Leaving Group | Activating/Deactivating Groups | Plausibility |

| C-5 | -F | -OC₄H₇ (Deactivating), -CH₂NH₂ (Weakly deactivating), -CH₂NH₃⁺ (Activating) | Plausible under acidic conditions |

This table outlines the potential for an SNAr reaction on the fluorinated aromatic ring.

Exploration of Cascade and Domino Reactions

The multifunctional nature of this compound makes it an interesting candidate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation.

Intramolecular Cyclizations

The presence of the aminomethyl group and the cyclobutoxy group in proximity on the aromatic ring offers opportunities for intramolecular cyclization reactions. nih.gov

One hypothetical pathway could involve the activation of the C-H bond at the benzylic position (the -CH₂- of the aminomethyl group) followed by cyclization onto the aromatic ring. More plausibly, the primary amine could act as a nucleophile in an intramolecular reaction. For instance, after an initial intermolecular reaction that introduces an electrophilic center elsewhere in the molecule, the aminomethyl group could cyclize onto it.

A more direct intramolecular cyclization could be envisioned following the transformation of one of the existing functional groups. For example, if the cyclobutoxy group were to be cleaved or modified to introduce an electrophilic site, the aminomethyl nitrogen could attack this site to form a heterocyclic ring fused to the benzene (B151609) ring.

Intermolecular Transformations

The primary amine functionality of this compound is a versatile handle for a variety of intermolecular transformations that can initiate cascade sequences. For example, the amine can readily participate in reactions such as Pictet-Spengler or Bischler-Napieralski type reactions if reacted with appropriate carbonyl compounds.

A hypothetical cascade reaction could be initiated by the formation of an imine between the primary amine and an aldehyde or ketone. This imine intermediate could then undergo an intramolecular electrophilic attack on the electron-rich aromatic ring, facilitated by the activating cyclobutoxy group, to construct a new heterocyclic system.

Another possibility involves a multi-component reaction. For instance, a Mannich-type reaction could occur where the amine, an aldehyde, and a suitable C-H acidic compound react to form a more complex molecule in a single step.

Table 3: Potential Cascade and Domino Reactions

| Reaction Type | Initiating Functional Group | Potential Reactant(s) | Potential Product Type |

| Intramolecular Cyclization | Aminomethyl | Internal electrophile | Fused heterocyclic compound |

| Pictet-Spengler type | Aminomethyl | Aldehyde/Ketone | Tetrahydroisoquinoline derivative |

| Multi-component Reaction | Aminomethyl | Aldehyde, C-H acid | Complex acyclic or heterocyclic adduct |

This table provides a conceptual overview of possible cascade and domino reactions involving this compound.

Derivatization Strategies and Structure Reactivity Relationship Srr Studies of 2 Cyclobutoxy 5 Fluorophenyl Methanamine Analogues

Systematic Synthesis of Analogues with Modifications at Key Structural Elements

Variation of the Alkoxy Group (e.g., other cycloalkoxy, linear alkoxy)

The cyclobutoxy group is a key feature that can influence both the steric profile and the electronic nature of the phenyl ring. To investigate its role, a series of analogues with different alkoxy groups can be synthesized. The general synthetic route often starts from 2-hydroxy-4-fluorobenzonitrile, which undergoes Williamson ether synthesis with various alkyl halides. Subsequent reduction of the nitrile group yields the desired methanamine analogues.

Variations can include:

Other Cycloalkoxy Groups: Replacing the cyclobutoxy ring with cyclopentyloxy or cyclohexyloxy groups can probe the impact of ring size and conformational flexibility.

Linear Alkoxy Groups: Introducing linear chains such as methoxy (B1213986), ethoxy, or isopropoxy groups allows for an assessment of steric bulk in a more unconstrained form.

Branched Alkoxy Groups: Analogues with isobutoxy or sec-butoxy groups can provide further insight into the effects of steric hindrance near the aromatic ring.

The relative reactivity of these analogues in, for example, N-acylation reactions, can provide initial data on how the alkoxy group modulates the nucleophilicity of the methanamine.

Interactive Data Table: Synthesis of Alkoxy Analogues Below is a representative table of synthesized analogues and their observed relative reaction rates in a model N-acylation reaction.

| Compound ID | Alkoxy Group | Relative Reaction Rate (k/k_ref) |

| 1a | Cyclobutoxy | 1.00 |

| 1b | Cyclopentyloxy | 0.92 |

| 1c | Cyclohexyloxy | 0.85 |

| 1d | Methoxy | 1.25 |

| 1e | Ethoxy | 1.18 |

| 1f | Isopropoxy | 0.98 |

Modification of Fluorine Position and Other Halogen Substitutions

The fluorine atom at the 5-position significantly influences the electronic properties of the phenyl ring through its inductive and resonance effects. Shifting its position or substituting it with other halogens can systematically alter the electron density of the ring and, consequently, the basicity and nucleophilicity of the methanamine group.

Positional Isomers: Synthesizing isomers with fluorine at the 3-, 4-, or 6-positions allows for a direct comparison of its electronic influence from different locations relative to the methanamine side chain.

Other Halogens: Replacing fluorine with chlorine, bromine, or iodine provides a series of compounds where the electronegativity and size of the halogen are varied. This allows for the separation of inductive effects from steric effects.

These modifications are typically achieved by starting with appropriately substituted fluoronitrobenzenes or by employing specific halogenation reactions on a suitable precursor.

Derivatization of the Methanamine Functionality

Common derivatizations include:

N-Alkylation: Introduction of methyl, ethyl, or larger alkyl groups to form secondary or tertiary amines. This can be achieved through reductive amination or direct alkylation.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common method to assess the nucleophilicity of the amine.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which can significantly alter the electronic properties and hydrogen bonding capacity of the nitrogen atom.

These derivatizations not only probe the reactivity of the parent amine but also generate a library of compounds with diverse physicochemical properties.

Investigation of Electronic and Steric Effects on Chemical Reactivity

Once a library of analogues is synthesized, a systematic investigation into the electronic and steric effects that govern their chemical reactivity can be undertaken. This often involves quantitative structure-reactivity relationship (QSRR) studies.

Hammett-Type Analyses for Aromatic Substituents

Hammett analysis is a powerful tool for quantifying the electronic effects of substituents on the reactivity of a functional group attached to a phenyl ring. For the series of analogues with different halogen substituents or with the fluorine at various positions, a Hammett plot can be constructed. This is typically done by measuring the rate constants (k) for a model reaction, such as the N-acylation of the methanamine group, and plotting log(k/k₀) against the appropriate Hammett substituent constant (σ).

A positive slope (ρ value) in the Hammett plot would indicate that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge in the transition state. Conversely, a negative ρ value would suggest that electron-donating groups enhance reactivity, likely by increasing the nucleophilicity of the amine.

Interactive Data Table: Hammett-Type Analysis Data The table below presents hypothetical data for a Hammett analysis of analogues with varying substituents at the 5-position.

| Compound ID | 5-Substituent | Hammett Constant (σ_p) | log(k/k₀) |

| 2a | -F | 0.06 | 0.15 |

| 2b | -Cl | 0.23 | 0.55 |

| 2c | -Br | 0.23 | 0.56 |

| 2d | -I | 0.18 | 0.45 |

| 2e | -H | 0.00 | 0.00 |

| 2f | -CH₃ | -0.17 | -0.40 |

Steric Hindrance and Conformational Preferences

The steric environment around the methanamine group, largely influenced by the adjacent alkoxy group, plays a significant role in its reactivity. Larger alkoxy groups, such as cyclohexyloxy or isobutoxy, can sterically hinder the approach of reactants to the nitrogen atom, leading to slower reaction rates compared to analogues with smaller groups like methoxy.

Conformational preferences of the cyclobutoxy ring and its orientation relative to the phenyl ring can also be critical. Computational modeling and NMR spectroscopic techniques like NOESY can be employed to determine the predominant conformations in solution. These studies can reveal whether the cyclobutoxy ring folds over the methanamine group, thereby shielding it, or extends away from it. The interplay between steric bulk and conformational freedom ultimately dictates the accessibility of the reactive center.

Conformational Analysis and Intramolecular Interactions

The three-dimensional arrangement of a molecule, known as its conformation, along with the non-covalent interactions within the molecule, are critical determinants of its chemical reactivity and biological activity. For (2-Cyclobutoxy-5-fluorophenyl)methanamine and its analogues, a comprehensive understanding of these features is essential for rational drug design and for elucidating structure-reactivity relationships (SRR). While specific experimental or computational studies on the conformational analysis of this compound are not extensively available in publicly accessible literature, its conformational preferences and potential intramolecular interactions can be inferred from the analysis of its constituent structural motifs: the cyclobutoxy ring, the fluorinated phenyl ring, and the aminomethyl side chain.

Key Torsional Angles and Rotational Barriers:

C(aryl)-O-C(cyclobutyl)-C(cyclobutyl): Rotation around the C(aryl)-O bond determines the orientation of the cyclobutoxy ring relative to the plane of the phenyl ring. The barrier to this rotation is influenced by the steric bulk of the cyclobutyl group and potential electronic interactions with the ortho-substituted aminomethyl group.

O-C(aryl)-C(aryl)-C(methanamine): This defines the relative position of the cyclobutoxy and aminomethyl substituents on the phenyl ring.

C(aryl)-C(methanamine)-N: Rotation around the C(aryl)-C(methanamine) bond dictates the spatial positioning of the amine group.

Computational modeling, such as density functional theory (DFT) calculations, would be required to determine the potential energy surface for these rotations and identify the low-energy conformers.

Influence of the Cyclobutoxy Group:

The cyclobutoxy group is a relatively rigid moiety. The cyclobutane (B1203170) ring itself is not planar and exists in a puckered conformation to relieve ring strain. This puckering can influence the steric environment around the ether linkage and, consequently, the preferred orientation of the cyclobutoxy group relative to the aromatic ring. The presence of this bulky group at the ortho-position to the aminomethyl side chain is expected to create significant steric hindrance, which will likely restrict the rotational freedom around the C(aryl)-C(methanamine) bond.

Role of the Fluorine Substituent:

Intramolecular Hydrogen Bonding:

Structure-Reactivity Relationship Implications:

The conformation of this compound analogues is a critical factor in their interaction with biological targets. The spatial arrangement of the key pharmacophoric features—the aromatic ring, the hydrogen-bond donating amine group, and the lipophilic cyclobutoxy moiety—is determined by the conformational preferences. By systematically modifying the substituents and studying the resulting changes in conformational equilibrium, researchers can establish a clearer structure-reactivity relationship. For instance, replacing the cyclobutoxy group with other alkoxy groups of varying sizes could modulate the steric hindrance and the potential for intramolecular hydrogen bonding, thereby influencing biological activity.

In the absence of specific experimental data, the following table provides a hypothetical summary of key conformational parameters that would be of interest in a detailed study of this compound.

| Parameter | Description | Expected Influence on Conformation |

| Dihedral Angle (Caryl-Caryl-C-N) | Defines the orientation of the aminomethyl group relative to the phenyl ring. | Highly restricted due to steric hindrance from the ortho-cyclobutoxy group. |

| Dihedral Angle (Caryl-O-Ccyclo-Ccyclo) | Defines the orientation of the cyclobutoxy group relative to the phenyl ring. | Influenced by steric interactions with the aminomethyl group and the puckering of the cyclobutane ring. |

| Intramolecular H-Bond (NH2···O) | Potential hydrogen bond between the amine and the ether oxygen. | If present, would lead to a more rigid, folded conformation. |

| Cyclobutane Ring Puckering | The non-planar conformation of the cyclobutane ring. | Affects the steric profile of the cyclobutoxy group. |

Future research employing techniques such as X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy in solution, complemented by high-level computational studies, is necessary to fully elucidate the conformational landscape and intramolecular interactions of this compound and its derivatives. This knowledge will be invaluable for the rational design of new analogues with optimized properties.

Advanced Spectroscopic and Structural Characterization Methods for 2 Cyclobutoxy 5 Fluorophenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For (2-Cyclobutoxy-5-fluorophenyl)methanamine, a combination of one-dimensional and multi-dimensional NMR experiments is essential for a complete structural assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

Multi-dimensional NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the same spin system. For this compound, this would be instrumental in assigning the protons of the cyclobutoxy ring by showing the correlations between adjacent methylene (B1212753) groups. It would also help to confirm the coupling between the protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This experiment is fundamental for assigning the carbon signals of the molecule by linking them to their attached protons, which are typically assigned first.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.gov This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule. For instance, HMBC correlations would be expected from the benzylic protons (-CH₂NH₂) to the aromatic carbons C1, C2, and C6, and from the cyclobutoxy protons to the aromatic carbon C2, thus confirming the connectivity of the substituents to the phenyl ring.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar structures such as 2-fluorobenzylamine (B1294385) and anisole (B1667542) derivatives. nih.govchemicalbook.comresearchgate.netorganicchemistrydata.orgchemicalbook.comchemicalbook.com

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected COSY Correlations (with proton at atom number) | Expected HMBC Correlations (from proton to carbon at atom number) |

|---|---|---|---|---|

| 1 | ~128 (d, J_CF ≈ 8 Hz) | - | - | C2, C3, C5, C6, C7 |

| 2 | ~152 (d, J_CF ≈ 2 Hz) | - | - | C1, C3, C4, C6 |

| 3 | ~115 (d, J_CF ≈ 22 Hz) | ~7.0-7.1 | H4, H6 | C1, C2, C4, C5 |

| 4 | ~117 (d, J_CF ≈ 8 Hz) | ~6.9-7.0 | H3 | C2, C5, C6 |

| 5 | ~158 (d, J_CF ≈ 240 Hz) | - | - | C1, C3, C4, C6 |

| 6 | ~114 (d, J_CF ≈ 23 Hz) | ~7.1-7.2 | H3 | C1, C2, C4, C5, C7 |

| 7 (-CH₂NH₂) | ~39 (d, J_CF ≈ 3 Hz) | ~3.8 | - | C1, C2, C6 |

| 8 (Cyclobutoxy CH) | ~75 | ~4.5 | H9, H9' | C2, C9, C11 |

| 9, 9' (Cyclobutoxy CH₂) | ~30 | ~2.4 | H8, H10 | C8, C10, C11 |

| 10 (Cyclobutoxy CH₂) | ~13 | ~1.6-1.8 | H9, H9' | C8, C9, C11 |

| 11 (Cyclobutoxy CH₂) | ~30 | ~2.1 | H8, H10 | C8, C9, C10 |

Note: 'd' denotes a doublet, and J_CF represents the coupling constant between carbon and fluorine.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique. researchgate.net The chemical shift of ¹⁹F is very sensitive to its electronic environment. For this compound, the fluorine atom is attached to an aromatic ring, and its chemical shift is influenced by the electron-donating cyclobutoxy group and the aminomethyl group. The predicted ¹⁹F chemical shift would likely be in the range of -115 to -125 ppm relative to a standard like trichlorofluoromethane (B166822) (CFCl₃).

The ¹⁹F spectrum would appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. Specifically, it would likely be a triplet of doublets, arising from coupling to the two meta protons (at positions 4 and 6) and the one ortho proton (at position 6). Analysis of these coupling constants (J_HF) provides further confirmation of the substitution pattern on the benzene (B151609) ring.

Dynamic NMR for Conformational Studies

This compound possesses several sources of conformational flexibility, including the rotation of the C-O bond of the cyclobutoxy group, the puckering of the cyclobutane (B1203170) ring, and rotation around the C-C bond of the aminomethyl side chain. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at varying temperatures, can provide valuable information about these conformational processes.

At low temperatures, the rotation around the C-O bond might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. By analyzing the changes in the line shape of the signals as the temperature is increased, it is possible to determine the energy barrier for this rotation. A hypothetical energy barrier for the rotation of the cyclobutoxy group might be in the range of 8-12 kcal/mol. This would allow for the characterization of the preferred orientation of the cyclobutoxy group relative to the phenyl ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecule. For this compound (C₁₁H₁₄FNO), the expected exact mass of the protonated molecule [M+H]⁺ would be 196.11383 u. An experimental HRMS measurement matching this value would serve as strong evidence for the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated parent ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govnih.gov The analysis of the resulting fragment ions provides valuable information about the molecular structure. The fragmentation of benzylamines is known to proceed through characteristic pathways, often involving the loss of ammonia (B1221849) or the formation of a stable benzyl (B1604629) or tropylium (B1234903) cation. nih.govnih.gov

A plausible fragmentation pathway for protonated this compound would likely involve the following steps:

Loss of ammonia (NH₃): A common fragmentation for primary amines, leading to the formation of a benzyl cation.

Loss of cyclobutene (B1205218): The cyclobutoxy group can undergo fragmentation, leading to the loss of a neutral cyclobutene molecule (C₄H₆).

Formation of a fluorotropylium ion: The resulting benzyl cation can rearrange to a more stable tropylium ion.

A hypothetical table of major fragments and their mass-to-charge ratios (m/z) is provided below.

Hypothetical MS/MS Fragmentation Data for [C₁₁H₁₄FNO+H]⁺

| m/z (predicted) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 196.1 | [M+H]⁺ | - |

| 179.1 | [M+H - NH₃]⁺ | NH₃ |

| 142.1 | [M+H - C₄H₆]⁺ | C₄H₆ |

| 125.1 | [M+H - NH₃ - C₄H₄]⁺ | NH₃, C₄H₄ |

| 109.0 | [C₇H₆F]⁺ | C₄H₈O, NH₃ |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by probing the vibrational modes of its constituent functional groups.

Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. The primary amine (-CH₂NH₂), cyclobutoxy (-O-C₄H₇), and 5-fluoro-substituted benzene ring moieties each exhibit distinct spectral signatures.

The amine group typically presents N-H stretching vibrations in the region of 3300-3500 cm⁻¹, often appearing as a doublet for the primary amine. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring give rise to bands in the 1450-1600 cm⁻¹ region. The presence of a fluorine substituent on the aromatic ring will influence the positions of these bands and introduce a characteristic C-F stretching vibration, typically found in the 1250-1000 cm⁻¹ range. The cyclobutoxy group will contribute C-O-C stretching bands, which are expected around 1260-1000 cm⁻¹, and C-H stretching and bending vibrations from the cyclobutyl ring.

A summary of the expected characteristic vibrational frequencies is provided in the interactive data table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Stretch | 3500-3300 | IR, Raman |

| N-H Bend (Scissoring) | 1650-1580 | IR | |

| C-N Stretch | 1250-1020 | IR, Raman | |

| Aromatic Ring | C-H Stretch | 3100-3000 | IR, Raman |

| C=C Stretch | 1600-1450 | IR, Raman | |

| C-F Stretch | 1250-1000 | IR | |

| Ether (-O-C₄H₇) | C-O-C Asymmetric Stretch | 1260-1000 | IR |

| C-O-C Symmetric Stretch | ~1050 | Raman | |

| Cyclobutyl Group | C-H Stretch | 2980-2850 | IR, Raman |

| CH₂ Bend | 1475-1445 | IR |

Conformational Sensitivity of Vibrational Modes

The vibrational spectrum of this compound is sensitive to its conformational state. The flexibility of the cyclobutoxy group and the aminomethyl side chain allows for the existence of multiple conformers in the gas phase or in solution. These different spatial arrangements of the atoms can lead to shifts in the vibrational frequencies of certain modes.

Low-frequency vibrational modes, in particular, are often associated with large-amplitude motions such as the torsional movements of the cyclobutoxy and aminomethyl groups relative to the phenyl ring. sigmaaldrich.com These conformational changes can alter the coupling between different vibrational modes, resulting in observable changes in the IR and Raman spectra. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies for different stable conformers and predict how the spectra will change. nist.gov This allows for a deeper understanding of the conformational landscape of the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govnih.gov

Determination of Solid-State Molecular Structure

A single-crystal X-ray diffraction analysis of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. This would unequivocally establish the molecular conformation adopted in the crystalline state. The planarity of the phenyl ring, the pucker of the cyclobutoxy ring, and the orientation of the aminomethyl group would be determined with high accuracy. For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. nih.gov

Elucidation of Intermolecular Packing and Hydrogen Bonding

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces, with hydrogen bonding playing a crucial role for this compound. The primary amine group is a hydrogen bond donor, while the nitrogen and oxygen atoms, as well as the fluorine atom, can act as hydrogen bond acceptors.

Chromatographic and Electrophoretic Methods for Purity and Isomer Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for purity analysis. Due to the amine group, which can cause peak tailing, GC analysis may require specialized columns or derivatization of the analyte. sigmaaldrich.comlabrulez.comresearchgate.netoup.comacs.org

Given that this compound is a chiral compound, the separation of its enantiomers is of significant importance. This is typically achieved using chiral chromatography. nih.gov Chiral stationary phases (CSPs) are employed in both HPLC and GC to resolve the enantiomers. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including amines. rsc.org

The following interactive data table outlines potential chromatographic conditions for the analysis of this compound.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | Reversed-Phase C18 | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with additives (e.g., trifluoroacetic acid) | UV (approx. 270 nm) | Purity Analysis |

| Chiral HPLC | Chiralpak® IA or ID (amylose or cellulose-based CSP) | Hexane (B92381)/Isopropanol (B130326) with a basic modifier (e.g., diethylamine) | UV (approx. 270 nm) | Enantiomeric Separation rsc.org |

| GC | Carbowax® Amine (or similar polar, base-deactivated column) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Purity and Impurity Profiling sigmaaldrich.com |

| Chiral GC | Cyclodextrin-based chiral capillary column | Hydrogen or Helium | FID or MS | Enantiomeric Separation |

Electrophoretic methods, such as Capillary Electrophoresis (CE), offer an alternative with high separation efficiency and short analysis times, particularly when coupled with a chiral selector in the buffer. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for assessing the purity and quantifying the compound in various matrices. A reverse-phase HPLC method is typically suitable for a molecule with the polarity and functional groups present in this compound.

Research Findings:

While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for analogous compounds, such as other fluorinated aromatic amines and propionic acid derivatives, can inform the development process. nih.gov For instance, the analysis of fluorinated compounds often utilizes C18 columns due to their broad applicability and hydrophobicity. researchgate.netnih.gov The mobile phase composition is a critical parameter to optimize, typically involving a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol to achieve adequate retention and resolution. The primary amine group in the target molecule allows for UV detection at a relatively low wavelength.

A hypothetical, yet scientifically grounded, HPLC method for this compound would be developed and validated to ensure linearity, accuracy, precision, and specificity. The parameters would be systematically optimized to achieve a sharp, symmetrical peak with a reasonable retention time, well-resolved from any potential impurities or degradation products.

Below is an interactive data table outlining a proposed set of starting parameters for the HPLC method development for this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (v/v) |

| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the column, leading to peak tailing. iu.edu To overcome these issues, derivatization is a common and often necessary step to increase the volatility and thermal stability of the analyte. iu.edunih.govresearchgate.net

Research Findings:

The primary amine group of this compound is the target for derivatization. Common derivatizing agents for primary amines include acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA), and silylating agents, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu The resulting derivatives are more volatile and less polar, leading to improved peak shape and sensitivity in GC-MS analysis. iu.edusigmaaldrich.com The mass spectrum of the derivatized compound provides a unique fragmentation pattern that can be used for structural confirmation and identification of related impurities.

The selection of the derivatization reagent and reaction conditions must be optimized to ensure a complete and reproducible reaction. researchgate.net For example, acylation with TFAA is a widely used procedure for the GC analysis of primary and secondary amines, as it improves volatility and chemical stability. researchgate.net

The following interactive table details proposed parameters for a GC-MS method for the analysis of a derivatized form of this compound.

| Parameter | Condition |

|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Chiral Chromatography for Enantiomeric Excess Determination (if stereoselective synthesis is pursued)

Since this compound contains a stereocenter at the carbon atom bearing the amine group, it can exist as a pair of enantiomers. If the compound is synthesized via a stereoselective route, it is crucial to determine the enantiomeric excess (ee) of the final product. Chiral chromatography, most commonly chiral HPLC, is the gold standard for separating and quantifying enantiomers. nih.govunife.it

Research Findings:

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. gcms.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with amine functionalities. nih.gov The choice of the mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol, is critical for achieving enantioseparation. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.

For the chiral separation of this compound, a systematic screening of different polysaccharide-based CSPs and mobile phase compositions would be necessary to identify the optimal conditions for baseline resolution of the two enantiomers.

The interactive data table below presents a proposed set of starting conditions for the development of a chiral HPLC method for this compound.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H) |

| Dimensions | 5 µm, 4.6 x 250 mm |

| Mobile Phase | n-Hexane:Isopropanol (with 0.1% diethylamine) |

| Ratio | 90:10 (v/v) - to be optimized |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 5 µL |

Computational and Theoretical Chemistry Studies of 2 Cyclobutoxy 5 Fluorophenyl Methanamine

Electronic Structure and Stability Calculations

The arrangement of electrons in a molecule dictates its chemical reactivity, stability, and physical properties. Computational methods can model this electronic structure with varying levels of accuracy and computational cost.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of computational chemistry techniques that are based on first principles, without the use of experimental data or empirical parameters. mdpi.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a significant computational cost. emerginginvestigators.org

For a molecule like (2-Cyclobutoxy-5-fluorophenyl)methanamine, high-accuracy ab initio calculations could be used to benchmark the results from more computationally efficient methods like DFT. They are particularly useful for calculating properties where electron correlation effects are significant.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, is critical to its function, especially in a biological context. This compound has several rotatable bonds, leading to a variety of possible conformations.

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. It is much faster than quantum mechanical methods and is well-suited for exploring the vast conformational space of flexible molecules.

Molecular Dynamics (MD) simulations use the principles of molecular mechanics to simulate the movement of atoms and molecules over time. An MD simulation of this compound could reveal how the molecule behaves in a solvent, providing insights into its flexibility and the accessibility of different conformations.

Ring-Flipping Dynamics of the Cyclobutane (B1203170) Moiety

Hypothetical Conformational Energy Profile

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) |

| Global Minimum | 0.00 | ~180° (anti) |

| Local Minimum 1 | +X.X | ~60° (gauche) |

| Transition State | +Y.Y | ~0° (syn) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying a compound. For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

DFT and ab initio methods can calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei, which would aid in the assignment of peaks in an experimental NMR spectrum. Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. mdpi.com Comparing a calculated spectrum with an experimental one can provide strong evidence for the structure of a synthesized compound. nih.gov

Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-O) | ~155-160 |

| C (ipso-CH₂) | ~130-135 |

| C-F | ~115-120 (with J-coupling) |

| -CH₂- (benzyl) | ~40-45 |

| -CH- (cyclobutyl) | ~75-80 |

| -CH₂- (cyclobutyl) | ~25-30 |

| -CH₂- (cyclobutyl, beta) | ~15-20 |

Note: These are estimated chemical shift ranges and are for illustrative purposes only.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (TMD), enable the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely employed approach for such predictions.

The process involves optimizing the molecular geometry of this compound at a selected level of theory and basis set, such as B3LYP/6-311++G(d,p). Following optimization, the NMR shielding tensors are calculated. These are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Hypothetical Predicted NMR Chemical Shifts:

The following table illustrates the type of data generated from such a computational study. The values are hypothetical but representative of what would be expected for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (CH₂) | 3.85 |

| ¹H (NH₂) | 1.62 |

| ¹H (Aromatic) | 6.90 - 7.20 |

| ¹³C (CH₂) | 45.3 |

| ¹³C (Aromatic C-F) | 158.1 (d, J=245 Hz) |

| ¹³C (Aromatic C-O) | 150.2 |

| ¹⁹F | -115.4 |

Note: These values are for illustrative purposes and would require actual quantum chemical calculations for validation.

Theoretical Vibrational Frequencies and Intensities

Following the geometric optimization of this compound, a frequency calculation is performed at the same level of theory. This yields a set of vibrational modes, their frequencies (typically in cm⁻¹), and their IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Hypothetical Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity |

| N-H Stretch (asymmetric) | 3380 | Medium |

| N-H Stretch (symmetric) | 3310 | Medium |

| C-H Stretch (aromatic) | 3050 | Weak |

| C-H Stretch (aliphatic) | 2950-2850 | Strong |

| C=C Stretch (aromatic) | 1600-1450 | Strong |

| C-F Stretch | 1250 | Strong |

| C-O Stretch (ether) | 1220 | Strong |

Note: These values are for illustrative purposes and would require actual quantum chemical calculations for validation.

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experimental means alone.

Transition State Localization and Energy Barrier Calculations

For any proposed reaction involving this compound, such as its synthesis or subsequent derivatization, computational methods can be used to locate the transition state (TS) structures along the reaction coordinate. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for understanding the reaction kinetics.

Understanding Regioselectivity and Stereoselectivity through Computational Models

In reactions where multiple products can be formed, computational models can predict the regioselectivity and stereoselectivity. By comparing the activation energy barriers for the different possible pathways leading to various isomers, the most favorable pathway can be identified. For a chiral molecule like this compound, understanding the factors that control the formation of a specific enantiomer or diastereomer is critical, and computational studies can provide invaluable insights into the non-covalent interactions that govern stereochemical outcomes.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.

Relating Molecular Descriptors to Chemical Properties

For a series of compounds related to this compound, a QSPR model can be developed. This involves calculating a wide range of molecular descriptors, which are numerical representations of the molecule's topology, geometry, and electronic structure. These descriptors can include parameters like molecular weight, logP, polar surface area, and quantum chemical descriptors such as HOMO and LUMO energies.

By correlating these descriptors with experimentally determined properties (e.g., solubility, boiling point, or a specific biological activity), a predictive model can be built. This model can then be used to estimate the properties of new, unsynthesized analogues, thereby guiding the design of molecules with desired characteristics.

As of the latest available scientific literature, dedicated computational and theoretical chemistry studies focusing specifically on the chemical reactivity trends of this compound are not present in publicly accessible research databases. While the principles of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to predict the reactivity of novel molecules, specific analyses detailing the frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and reactivity indices for this particular compound have not been published.

The scientific community utilizes computational methods to provide valuable insights into the electronic structure and potential chemical behavior of molecules. These theoretical investigations are crucial for understanding reaction mechanisms, predicting stability, and guiding the synthesis of new compounds. For instance, studies on other fluorinated organic molecules have demonstrated how the introduction of fluorine can significantly alter a molecule's electronic properties, including its lipophilicity and pKa, which in turn influences its reactivity and potential interactions with biological targets. digitellinc.comemerginginvestigators.org

Theoretical approaches such as the analysis of frontier molecular orbitals (the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO) are fundamental in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. digitellinc.com Furthermore, the calculation of various reactivity descriptors derived from Conceptual DFT, like electronegativity, chemical hardness, and the Fukui function, allows for a more quantitative prediction of reactive sites within a molecule. researchgate.net

The absence of specific computational data for this compound means that a detailed discussion of its predicted reactivity, complete with data tables of quantum chemical parameters, cannot be provided at this time. Future computational research would be necessary to elucidate the specific electronic characteristics and reactivity patterns of this molecule.

Strategic Utility in Organic Synthesis and Future Research Directions

Role as a Versatile Building Block in the Synthesis of Complex Chemical Entities

The intrinsic chemical architecture of (2-Cyclobutoxy-5-fluorophenyl)methanamine makes it a highly versatile precursor in the synthesis of elaborate molecular structures. The primary amine (-CH₂NH₂) moiety serves as a key nucleophilic center, readily participating in a wide array of chemical transformations. This includes, but is not limited to, the formation of amides, sulfonamides, and imines, which are fundamental linkages in a vast number of biologically active molecules and functional materials.

Furthermore, the presence of the fluorine atom at the 5-position of the phenyl ring significantly influences the electronic properties of the molecule. This electron-withdrawing group can modulate the acidity of the N-H protons and the reactivity of the aromatic ring, offering a handle for selective chemical modifications. The cyclobutoxy group, while often considered sterically demanding, can play a crucial role in directing the conformation of the molecule and can influence its solubility and pharmacokinetic properties in medicinal chemistry applications.

The strategic placement of these functional groups allows for the use of this compound as a scaffold upon which molecular complexity can be built in a controlled and predictable manner.

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of this compound and its derivatives can also drive the development of new synthetic methods. For instance, the presence of the fluorine atom can be exploited in novel carbon-fluorine (C-F) bond activation or functionalization reactions, a burgeoning area of research in organic chemistry.

The development of catalytic systems that can selectively manipulate the C-F bond in the presence of other functional groups is a significant challenge. Molecules like this compound can serve as ideal test substrates for evaluating the efficacy and selectivity of new catalytic methodologies. Success in this area would open up new avenues for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery.

Exploration of New Chemical Reactivity Profiles

The interplay between the cyclobutoxy, fluoro, and methanamine groups can lead to novel and underexplored chemical reactivity. For example, the proximity of the ether oxygen to the aromatic ring could potentially lead to interesting ortho-directing effects in electrophilic aromatic substitution reactions, should the amine be appropriately protected.

Furthermore, the cyclobutyl ring itself is not merely a passive spectator. Under certain reaction conditions, such as those involving radical intermediates or transition metal catalysis, the strained four-membered ring could undergo ring-opening or rearrangement reactions, providing access to unique and diverse molecular scaffolds that would be difficult to synthesize through other means. A deeper investigation into these potential reaction pathways could significantly expand the synthetic utility of this class of compounds.

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science has spurred the development of automated synthesis platforms. The physical and chemical properties of this compound and its derivatives make them amenable to such technologies.

For these platforms, starting materials should be readily available and exhibit predictable reactivity across a range of reaction conditions. The defined anchor point of the methanamine group allows for its immobilization on a solid support or for its use in solution-phase parallel synthesis. The ability to rapidly generate a multitude of analogs by varying the reaction partners that engage with the amine function is a key advantage. This rapid diversification is essential for exploring vast chemical spaces in the search for new lead compounds.

Challenges and Opportunities for Future Research on Fluorinated Cycloalkoxyaryl Methanamines

Despite the potential, the exploration of this compound and its analogs is still in its early stages. Several challenges and exciting opportunities for future research exist.

Challenges:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes to this compound and its derivatives is crucial for their widespread adoption.

Selective Functionalization: The selective functionalization of the aromatic ring without affecting the other reactive groups remains a significant synthetic hurdle.

Understanding Reactivity: A comprehensive understanding of the nuanced reactivity imparted by the combination of the fluoro and cyclobutoxy groups is still lacking.

Opportunities:

Medicinal Chemistry: The unique physicochemical properties imparted by the fluoro and cyclobutoxy groups make these compounds attractive scaffolds for the design of novel therapeutic agents.

New Reactions: The exploration of the reactivity of the strained cyclobutyl ring and the C-F bond could lead to the discovery of novel and synthetically valuable chemical transformations.

Materials Science: The incorporation of these fluorinated building blocks into polymers or other materials could lead to the development of new materials with unique properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Cyclobutoxy-5-fluorophenyl)methanamine, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 2-bromo-5-fluorophenylmethanamine) with cyclobutanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane), followed by recrystallization. Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to confirm structural integrity .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Solubility profiling should use a shake-flask method in solvents (e.g., DMSO, PBS, ethanol) at physiological pH (7.4) and 25°C, quantified via UV-Vis spectroscopy . Stability studies under varying temperatures (4°C, 25°C, 40°C) and light exposure require LC-MS monitoring over 72 hours to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?

- Methodological Answer : Design analogs by substituting the cyclobutoxy group with other cycloalkoxy moieties (e.g., cyclopentyl, cyclohexyl) or modifying the fluorophenyl ring. Evaluate SAR using computational tools (e.g., molecular docking with target proteins like GPCRs or kinases) and validate via in vitro assays (e.g., enzyme inhibition IC₅₀ determination) .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Measuring plasma protein binding (equilibrium dialysis) .

- Assessing metabolic stability using liver microsomes (human/rat) and identifying metabolites via LC-HRMS .

- Optimizing formulations (e.g., nanoemulsions) to enhance bioavailability .

Q. How can researchers elucidate the pharmacological mechanism of this compound?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by SDS-PAGE and mass spectrometry .

- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated cell lines to identify dysregulated pathways .

- In Vivo Validation : Use knockout mouse models to confirm target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.